molecular formula C10H11N3 B13486666 4-(3-methyl-1H-pyrazol-4-yl)aniline

4-(3-methyl-1H-pyrazol-4-yl)aniline

Cat. No.: B13486666
M. Wt: 173.21 g/mol
InChI Key: XVTCEGGAOLGNGO-UHFFFAOYSA-N
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Description

4-(3-methyl-1H-pyrazol-4-yl)aniline is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound has a pyrazole ring substituted with a methyl group at the 3-position and an aniline group at the 4-position.

Preparation Methods

The synthesis of 4-(3-methyl-1H-pyrazol-4-yl)aniline can be achieved through several synthetic routes. One common method involves the reaction of 4-methylpyrazole with 4-nitroaniline, followed by reduction of the nitro group to an amino group. The reaction is typically carried out in the presence of a reducing agent such as iron powder or tin(II) chloride in an acidic medium .

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Scientific Research Applications

4-(3-methyl-1H-pyrazol-4-yl)aniline has several scientific research applications:

Comparison with Similar Compounds

4-(3-methyl-1H-pyrazol-4-yl)aniline can be compared with other similar compounds, such as:

    4-(1H-pyrazol-4-yl)aniline: This compound lacks the methyl group at the 3-position of the pyrazole ring.

    4-(3,5-dimethyl-1H-pyrazol-4-yl)aniline: This compound has an additional methyl group at the 5-position of the pyrazole ring.

The uniqueness of this compound lies in its specific substitution pattern, which can affect its interaction with biological targets and its overall chemical behavior .

Properties

Molecular Formula

C10H11N3

Molecular Weight

173.21 g/mol

IUPAC Name

4-(5-methyl-1H-pyrazol-4-yl)aniline

InChI

InChI=1S/C10H11N3/c1-7-10(6-12-13-7)8-2-4-9(11)5-3-8/h2-6H,11H2,1H3,(H,12,13)

InChI Key

XVTCEGGAOLGNGO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1)C2=CC=C(C=C2)N

Origin of Product

United States

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